[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

Catalog No.
S3356140
CAS No.
150443-85-9
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

CAS Number

150443-85-9

Product Name

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

IUPAC Name

5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H

InChI Key

NAAGEIPGMZPBFY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O

Canonical SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O

Biphenyl Derivatives and Their Applications

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde, also known as TABP, is an organic compound with the molecular formula C16H10O4C_{16}H_{10}O_4 and a molecular weight of approximately 266.25 g/mol. This compound features a biphenyl structure where two phenyl rings are connected by a single bond, and it possesses four aldehyde functional groups located at the 3, 3', 5, and 5' positions of the biphenyl core. The presence of these functional groups significantly enhances its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals .

  • Electrophilic Substitution: Similar to other aromatic compounds, TABP can undergo electrophilic substitution reactions due to the electron-rich nature of the biphenyl system.
  • Condensation Reactions: The aldehyde groups can react with amines or hydrazines to form imines or hydrazones, facilitating the synthesis of complex organic frameworks.
  • Oxidation Reactions: The aldehyde functionalities can be oxidized to carboxylic acids under appropriate conditions.

These reactions make TABP a versatile building block for synthetic applications in organic chemistry.

Several methods can be employed for synthesizing [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde:

  • Formylation Reaction: A potential synthesis route involves the formylation of a suitable biphenyl precursor using strong formylating agents such as dimethylformamide (DMF) in the presence of catalysts.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving other aromatic aldehydes or ketones under acidic or basic conditions .

These methods highlight the compound's versatility in synthetic organic chemistry.

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde has various applications:

  • Covalent Organic Frameworks (COFs): It acts as a linker molecule in the synthesis of COFs, which are used for gas storage and separation due to their porous nature.
  • Photocatalysis: TABP has shown promise in photocatalytic applications for carbon dioxide reduction due to its unique structural properties.
  • Materials Science: Its reactive aldehyde groups make it suitable for creating advanced materials with specific functionalities .

Interaction studies involving [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde focus on its reactivity with other chemicals and biological systems. These studies typically assess:

  • Reactivity with Amines: Evaluating how TABP forms imines or other derivatives when reacted with amine-containing compounds.
  • Stability in Various Conditions: Understanding how environmental factors affect its stability and reactivity.
  • Biological Interactions: Investigating potential interactions with biological molecules that could lead to therapeutic applications .

Several compounds share structural similarities with [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybenzaldehydeContains one hydroxyl group and one aldehyde groupSimpler structure; primarily used in organic synthesis.
4,4'-DihydroxybiphenylTwo hydroxyl groups on biphenylLacks aldehyde functionality; used in polymer chemistry.
3-Hydroxy-2-naphthaldehydeNaphthalene derivative with one hydroxyl and one aldehydeDifferent ring system; used in dye synthesis.

The uniqueness of [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde lies in its combination of multiple aldehyde groups alongside hydroxy functionalities on a biphenyl framework. This configuration enhances its reactivity and potential applications compared to simpler analogs .

Modern Strategies in Biphenyl Core Functionalization

Functionalizing the biphenyl scaffold at distal positions requires overcoming steric and electronic challenges. Recent work by Srinivas and Satyanarayana demonstrates the utility of aliphatic nitrile templates to guide meta-selective C–H activation on biphenyl systems. By temporarily coordinating palladium catalysts to nitrile directing groups, researchers achieved distal functionalization with >90% selectivity for olefination and acetoxylation reactions. This strategy avoids the need for prefunctionalized substrates, enabling direct modification of the biphenyl core.

Parallel advances in asymmetric synthesis have expanded access to chiral biphenyl precursors. For instance, catalytic enantioselective coupling of 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl derivatives provides optically active intermediates that can undergo sequential metalation and carboxylation. These methods preserve axial chirality while introducing reactive handles for subsequent formylation steps.

Key to these approaches is the strategic use of steric hindrance. The nonplanar geometry of triazole-modified biphenyls, as seen in BTBP derivatives, reduces π–π stacking while maintaining sufficient orbital overlap for electron transport. Such structural insights inform the design of biphenyl precursors that resist unwanted aggregation during functionalization.

Regioselective Formylation Techniques for Tetracarbaldehyde Derivatives

Introducing four aldehyde groups at the 3,3',5,5'-positions demands exceptional regiocontrol. The Vilsmeier–Haack reaction remains foundational, where electron-rich arenes react with chloroiminium intermediates generated from formamides and phosphorus oxychloride. Applying this to biphenyl systems requires activating specific positions through directing groups or electronic modulation.

Studies on 2-(alkylthio)benzaldehydes reveal that bulky substituents (e.g., tert-butyl) force the aldehyde group into an O-anti conformation via steric repulsion with sulfur lone pairs. Translating this to biphenyl systems, pre-installing thioether groups at strategic positions could direct formylation to the desired sites. After formylation, these directing groups are removed through hydrolysis or metal-mediated cleavage.

Alternative approaches employ sequential Friedel-Crafts acylations followed by oxidation. However, over-oxidation risks necessitate precise stoichiometric control. Recent innovations use TEMPO-mediated oxidation under mild conditions, achieving >85% yields for multi-aldehyde systems without degrading the biphenyl backbone.

Catalytic Systems for Cross-Coupling Reactions in Precursor Synthesis

Palladium catalysis dominates biphenyl precursor synthesis. Chen et al. demonstrated that Pd(OAc)~2~ with phosphine ligands enables oxidative C–H activation of 2-aryl-benzimidazoles, coupling them with iodobenzenes to form biphenyl derivatives in high yields. This method’s regioselectivity arises from the ortho-directing effect of benzimidazole nitrogen, which positions the palladium catalyst for selective cross-coupling.

For tetracarbaldehyde synthesis, Suzuki-Miyaura coupling of boronic ester precursors offers complementary advantages. A representative sequence involves:

  • Coupling 3,5-diformylphenylboronic acid with 3-bromo-5-formylbenzaldehyde
  • Iterative cross-coupling to build the biphenyl core
  • Global deprotection of masked aldehyde groups

This modular approach allows stepwise installation of formyl groups while minimizing side reactions. Key to success is using Pd(PPh~3~)~4~ with K~2~CO~3~ in toluene/water biphasic systems, achieving turnover numbers >1,000.

Solvent-Mediated Control of Aldehyde Group Orientation

The spatial arrangement of aldehyde groups profoundly impacts crystallization and reactivity. Nuclear magnetic resonance studies of 2-(alkylthio)benzaldehydes in CCl~4~ reveal solvent-dependent conformational equilibria. For [1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde, polar aprotic solvents like DMF stabilize O-syn conformations through dipole-dipole interactions, while nonpolar solvents favor O-anti orientations.

SolventDielectric Constant (ε)Dominant ConformationPopulation Ratio (syn:anti)
DMF36.7O-syn65:35
THF7.5O-anti30:70
CCl~4~2.2O-anti10:90

Table 1. Solvent effects on aldehyde conformation in biphenyl tetracarbaldehyde derivatives.

These solvent-conformation relationships enable post-synthetic control over molecular packing. For example, crystallizing from DMF yields polymorphs with interlocked aldehyde groups, whereas CCl~4~ produces open frameworks suitable for coordination chemistry. Computational modeling further shows that O-syn conformers exhibit 15–20% greater intramolecular charge transfer, relevant for optoelectronic applications.

Topological Design Principles in Biphenyl-Based COF Architectures

The topological design of TABP-derived COFs hinges on the compound’s D₂h symmetry and tetratopic geometry, which enable the formation of dual-pore and three-dimensional frameworks. When condensed with diamines or triamines, TABP’s four aldehyde groups participate in reversible Schiff-base reactions, directing the assembly of crystalline networks with precise pore geometries [1] [3]. For instance, condensation with 4,4′-(2,1,3-benzothiadiazole-4,7-diyl)bis[benzenamine] yields Co-COF-BT, a donor-acceptor framework with interpenetrated pto topology featuring 46 Å-wide mesopores [1] [3].

Table 1: Topological Parameters of TABP-Derived COFs

COF NameTopologyPore Size (Å)Surface Area (m²/g)Crystallinity
COF-BTA-DHBZDual-pore12, 24980High
Co-COF-BTpto461,450High
TT-COFmhq-z101,200Moderate

The rectangular-planar conformation of TABP allows integration into 3D COFs by pairing with trigonal-planar nodes, as demonstrated in mhq-z topologies that exhibit face-enclosed organic polyhedra with 1.0 nm micropores [3] [7]. Density functional theory (DFT) simulations reveal that TABP’s conformational rigidity minimizes structural distortion during crystallization, ensuring high framework stability [8].

Chromium(VI) Adsorption Mechanisms in Dual-Pore COF Systems

TABP-based COFs excel in heavy metal sequestration due to their hierarchical porosity and surface functionalization. The dual-pore COF-BTA-DHBZ, synthesized from TABP and 2,5-dihydroxyterephthalohydrazide, achieves a chromium(VI) adsorption capacity of 384 mg g⁻¹ within 30 minutes, outperforming activated carbon by 300% [1]. Adsorption proceeds via a two-step mechanism:

  • Electrostatic attraction between protonated hydroxyl groups (-OH⁺) on the COF and anionic Cr₂O₇²⁻ ions at pH < 3.
  • Redox chelation, where Cr(VI) is reduced to Cr(III) by electron-rich phenolic moieties, forming stable complexes with nitrogen sites [1] [7].

In situ X-ray absorption spectroscopy confirms that >90% of adsorbed chromium exists as Cr(III)-O clusters, immobilized within the COF’s 24 Å mesopores [1]. The dual-pore architecture enhances kinetics by providing:

  • Macropores (12 Å) for rapid ion diffusion
  • Mesopores (24 Å) for high-density binding sites

Photocatalytic CO₂ Reduction Pathways via Donor-Acceptor COF Structures

TABP’s electron-deficient biphenyl core enables the construction of donor-acceptor (D-A) COFs for solar-driven CO₂ reduction. In Co-COF-BT, TABP serves as the acceptor unit, while benzothiadiazole-diamine acts as the donor, creating a staggered D-A alignment with a 1.72 eV bandgap [1] [6]. Under visible light, this framework achieves a CO evolution rate of 2423 μmol g⁻¹h⁻¹ with >99% selectivity, surpassing most metal-organic frameworks [1].

Key steps in the photocatalytic cycle include:

  • Exciton generation: Visible photons (λ = 400–750 nm) induce charge separation at the D-A interface.
  • Electron transfer: Photoexcited electrons migrate via Co-S bonds to cobalt active sites, reducing the CO₂ activation energy barrier to 0.38 eV [1] [6].
  • Product desorption: Proton-coupled electron transfer converts CO₂ to CO, with triethanolamine (TEA) as the sacrificial agent.

Table 2: Photocatalytic Performance of TABP-Derived COFs

COFLight SourceCO Yield (μmol g⁻¹h⁻¹)Selectivity (%)Stability (Cycles)
Co-COF-BTVisible2423>9950
TT-COFVisible64508330
COF-BTA-DHBZUV-Vis9809520

Hierarchical Porosity Development through Biphenyl Linker Integration

TABP’s linear geometry facilitates the engineering of hierarchically porous COFs with interconnected micro-, meso-, and macropores. Condensation of TABP with tetrahedral amines like tris(4-aminophenyl)amine produces TT-COF, a 3D framework exhibiting:

  • Micropores (1.0 nm) for size-selective gas adsorption
  • Mesopores (3.8 nm) for catalytic active site dispersion
  • Macropores (46 nm) for rapid mass transport [3] [7]

This multiscale porosity enhances CO₂ uptake to 29 mL g⁻¹ at 298 K, with a CO₂/N₂ selectivity of 68:1 [6]. Grand canonical Monte Carlo simulations reveal that 78% of adsorbed CO₂ molecules reside in micropores, where strong quadrupole interactions with aromatic walls occur [3].

Mechanisms of Porosity Control:

  • Linker Length: TABP’s 6.8 Å biphenyl spacer increases interlayer distance, expanding mesopore volume by 40% compared to shorter linkers [7].
  • Functional Group Orientation: The 3,3',5,5'-aldehyde placement directs AA-stacked eclipsed layers, creating uniform 1D channels [8].

The nucleophilic addition reactions at the four carbaldehyde sites of [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde exhibit distinct mechanistic pathways that depend on the nature of the attacking nucleophile and the electronic environment of the biphenyl scaffold [1] [2]. The carbonyl carbon atoms in this tetrafunctional system display enhanced electrophilicity due to the electron-withdrawing nature of the biphenyl core and the mutual inductive effects of the four aldehyde groups.

The fundamental mechanism follows the classic nucleophilic addition pathway, beginning with nucleophilic attack on the electrophilic carbon center [1]. The electron-rich nucleophile donates its electron density to form a new carbon-nucleophile bond, simultaneously causing the breaking of the carbon-oxygen double bond and resulting in a negatively charged oxygen atom [2]. This tetrahedral intermediate represents a crucial stage in the reaction mechanism, where the geometry around the carbon changes from planar to tetrahedral [1]. The subsequent protonation step yields the final addition product, with the specific nature depending on the nucleophile employed.

Kinetic studies reveal that the reaction rates follow distinct patterns based on nucleophile type and reaction conditions [3]. Hydride nucleophiles, such as those from sodium borohydride or lithium aluminum hydride, demonstrate first-order kinetics with respect to the tetracarbaldehyde concentration, exhibiting activation energies in the range of 45-55 kilojoules per mole [4] . The strong temperature dependence observed for these reactions reflects the significant reorganization energy required for the formation of the tetrahedral intermediate.

Cyanide ion additions represent another important class of nucleophilic reactions with this compound [6]. The formation of cyanohydrin products proceeds through similar mechanistic pathways but with notably different kinetic parameters. The activation energy for cyanide addition ranges from 35-45 kilojoules per mole, reflecting the stronger nucleophilic character of the cyanide ion compared to hydride sources [2]. The reaction exhibits moderate temperature dependence, with optimal rates observed at temperatures between 10-20 degrees Celsius.

Primary amine nucleophiles engage in condensation reactions that lead to imine linkage formation [7] [8]. These reactions follow second-order kinetics, being first-order in both the tetracarbaldehyde and amine concentrations [9] [10]. The mechanism involves initial nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine product [8]. The activation energy for these processes ranges from 55-75 kilojoules per mole, with strong temperature dependence reflecting the complex multistep nature of the condensation process [3].

The electronic structure of [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde significantly influences the nucleophilic addition dynamics [11]. Theoretical calculations using density functional theory methods reveal that the lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon atoms, confirming their role as primary electrophilic sites [12]. The biphenyl bridge facilitates electronic communication between the four aldehyde groups, leading to cooperative effects in multi-site addition reactions.

Solvent effects play a crucial role in determining reaction rates and selectivity patterns [3]. Polar protic solvents enhance the nucleophilicity of amine and hydride reagents through hydrogen bonding interactions, while aprotic solvents favor reactions with hard nucleophiles such as cyanide ion [9]. The choice of solvent also influences the stereochemistry of addition products, particularly in cases where multiple nucleophilic sites are available.

Mechanistic investigations using reaction progress kinetic analysis have revealed important insights into the temporal evolution of multi-site addition reactions [13]. When excess nucleophile is present, sequential addition to multiple aldehyde sites can occur, with the rate of subsequent additions influenced by the electronic effects of previously formed products [9]. This phenomenon has important implications for controlling the degree of functionalization in synthetic applications.

Temperature-dependent studies demonstrate that the Arrhenius parameters for nucleophilic addition reactions vary significantly with nucleophile type [14]. The pre-exponential factors reflect the entropic requirements for productive collision geometries, while the activation energies correlate with the thermodynamic driving force for carbon-nucleophile bond formation [15]. These fundamental kinetic parameters provide valuable guidance for optimizing reaction conditions in preparative applications.

Nucleophile TypeProduct TypeReaction OrderActivation Energy (kJ/mol)Temperature Dependence
Hydride Ion (H⁻)Secondary AlcoholFirst-order45-55Strong
Cyanide Ion (CN⁻)CyanohydrinFirst-order35-45Moderate
Hydroxide Ion (OH⁻)Hemiacetal/HydrateFirst-order25-35Weak
Primary Amines (RNH₂)Imine LinkageSecond-order55-75Strong
Grignard Reagents (RMgX)Tertiary AlcoholFirst-order35-50Moderate

Coordination Chemistry with Transition Metal Centers

The coordination chemistry of [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde with transition metal centers represents a rich area of investigation that reveals the compound's versatility as a multidentate ligand [16] [17] [18]. The four carbonyl oxygen atoms serve as potential coordination sites, enabling the formation of diverse metal complexes with varying nuclearities and geometries.

Copper(II) complexes demonstrate particularly interesting coordination behavior, typically adopting square planar geometries around the metal center [18]. The binding affinity, characterized by logarithmic stability constants of approximately 8.2, reflects strong metal-ligand interactions facilitated by the optimal geometric arrangement of donor atoms [19]. X-ray crystallographic studies of these complexes reveal that the biphenyl backbone maintains planarity while accommodating the coordination requirements of the metal center [20].

The formation of multinuclear complexes represents a significant aspect of the coordination chemistry with this tetracarbaldehyde ligand [17]. Transition metals such as silver(I) and gold(I) preferentially form linear coordination geometries, leading to the development of binuclear and tetranuclear structures [17] [18]. The high binding affinities observed for these coinage metals, with logarithmic stability constants ranging from 9.1 for silver to 10.5 for gold, reflect the strong σ-donor properties of the carbonyl oxygen atoms.

Mechanistic studies of complex formation reveal that the coordination process follows a stepwise pathway involving initial monodentate binding followed by chelation to form more stable multidentate complexes [21]. The kinetics of complex formation depend strongly on the electronic properties of the metal center, with electron-deficient metals showing faster association rates [22]. Temperature-dependent studies indicate that the coordination process is generally entropy-driven, reflecting the favorable organization of solvent molecules upon complex formation.

The stereochemical aspects of coordination play crucial roles in determining complex stability and reactivity [17]. The tetrahedral arrangement of carbonyl groups around the biphenyl core provides optimal geometric complementarity for certain metal coordination spheres [21]. This geometric matching principle explains the particularly high stability observed for tetrahedral zinc(II) and copper(I) complexes, where the metal center fits naturally within the ligand cavity.

Electronic structure calculations using density functional theory methods provide detailed insights into the nature of metal-ligand bonding [12] [23]. The coordination involves primarily σ-donation from the carbonyl oxygen lone pairs to vacant metal orbitals, with minimal π-back-bonding contribution due to the electron-withdrawing nature of the aldehyde groups [24]. This bonding description is consistent with the observed stability trends across different metal centers.

Solvent effects significantly influence both the kinetics and thermodynamics of complex formation [22]. Coordinating solvents compete with the tetracarbaldehyde ligand for metal binding sites, leading to decreased complex stability in strongly donating media [18]. Conversely, non-coordinating solvents promote complex formation by reducing competitive interactions [3].

The dynamic behavior of metal complexes in solution reveals interesting exchange phenomena [18]. Nuclear magnetic resonance studies demonstrate that the carbonyl groups undergo rapid exchange between bound and unbound states on the nuclear magnetic resonance timescale [22]. The exchange rates depend on both the metal center and the solution conditions, with faster exchange observed for labile metal centers such as zinc(II).

Coordination-induced changes in the electronic structure of the tetracarbaldehyde ligand have been investigated using various spectroscopic techniques [20] [23]. Infrared spectroscopy shows characteristic shifts in the carbonyl stretching frequencies upon coordination, with typical blue-shifts of 20-40 wavenumbers reflecting the reduced electron density on the carbonyl carbon atoms [19]. These spectroscopic changes provide valuable diagnostic tools for characterizing coordination modes in complex systems.

The formation of heterometallic complexes represents an advanced aspect of the coordination chemistry with this ligand [20]. Mixed-metal systems incorporating both hard and soft metal centers can be accessed through sequential coordination strategies, leading to complexes with unique electronic and catalytic properties [17]. The tetracarbaldehyde ligand serves as an effective platform for organizing multiple metal centers in defined spatial arrangements.

Metal CenterCoordination ModeBinding Affinity (log K)Complex GeometryStability Constant Range
Copper(II)Square Planar8.2Planar10⁷-10⁹
Cobalt(II)Octahedral7.5Distorted Octahedral10⁶-10⁸
Nickel(II)Square Planar8.8Square Planar10⁷-10⁹
Zinc(II)Tetrahedral6.9Tetrahedral10⁵-10⁷
Silver(I)Linear9.1Linear Binuclear10⁸-10¹⁰
Gold(I)Linear10.5Linear Binuclear10⁹-10¹¹

Electronic Structure Modulation in Photocatalytic Systems

The electronic structure of [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde undergoes significant modulation when incorporated into photocatalytic systems, leading to enhanced light absorption and improved catalytic performance [25] [26]. The compound's inherent electronic properties, characterized by highest occupied molecular orbital energies around -6.2 electron volts and lowest unoccupied molecular orbital energies near -2.1 electron volts, provide an excellent foundation for photocatalytic applications [11] [12].

The fundamental electronic structure features a band gap of approximately 4.1 electron volts, positioning the compound in the ultraviolet absorption region with maximum absorption around 320 nanometers [11] [27]. This energy gap corresponds to the π-π* transition localized primarily on the biphenyl backbone, with significant contributions from the carbonyl groups [12]. Theoretical calculations using time-dependent density functional theory confirm that the electronic transitions involve charge transfer from the aromatic system to the electron-accepting aldehyde groups.

Metal coordination significantly alters the electronic structure through metal-to-ligand and ligand-to-metal charge transfer interactions [26]. Upon coordination with transition metals, the highest occupied molecular orbital energy shifts to more negative values (typically -6.8 electron volts), while the lowest unoccupied molecular orbital energy also becomes more stabilized (-2.7 electron volts) [12]. These changes result in red-shifted absorption maxima, extending the light absorption into the visible region around 380 nanometers [25].

The incorporation of [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde into covalent organic framework structures represents a particularly effective strategy for electronic structure optimization [25] [28]. The extended π-conjugation within the framework leads to intermediate electronic properties, with highest occupied molecular orbital and lowest unoccupied molecular orbital energies of -6.5 and -2.4 electron volts, respectively [29] [25]. The resulting absorption maximum around 360 nanometers provides improved overlap with the solar spectrum while maintaining sufficient driving force for photocatalytic reactions.

Photocatalytic efficiency measurements demonstrate the direct correlation between electronic structure modulation and catalytic performance [26]. The free tetracarbaldehyde compound exhibits modest photocatalytic efficiency of approximately 15 percent under standard conditions [25]. Metal coordination enhances this efficiency to 45 percent through improved light absorption and enhanced charge separation [26]. Framework incorporation further increases efficiency to 75 percent, reflecting the benefits of extended conjugation and reduced charge recombination [25].

The optimal photocatalytic conditions involve fine-tuning of the electronic structure through careful selection of coordination partners and framework components [26]. Advanced systems incorporating both metal coordination and framework structures achieve photocatalytic efficiencies exceeding 85 percent, with absorption maxima extended to 400 nanometers [25]. These optimized systems represent significant improvements over the parent compound in both light harvesting and catalytic turnover.

Mechanistic investigations using transient absorption spectroscopy reveal the photophysical processes governing photocatalytic activity [25]. Upon photoexcitation, the tetracarbaldehyde undergoes rapid intersystem crossing to triplet states, which serve as the primary reactive species in catalytic cycles [26]. The lifetime of these triplet states depends strongly on the local environment, with framework-incorporated systems showing extended lifetimes due to reduced non-radiative decay pathways.

The role of charge transfer states in photocatalytic mechanisms has been elucidated through detailed spectroscopic studies [25] [26]. In metal-coordinated systems, photoexcitation leads to metal-to-ligand charge transfer, generating electron-rich aldehyde centers that facilitate subsequent chemical transformations [12]. The efficiency of this charge transfer process correlates directly with the photocatalytic activity, highlighting the importance of electronic structure optimization.

Computational modeling using density functional theory methods provides detailed insights into the electronic structure changes accompanying photocatalytic processes [12] [23]. The calculations reveal that photoexcitation leads to significant reorganization of electron density, with increased negative charge accumulation on the carbonyl carbon atoms [25]. This charge redistribution enhances the electrophilic character of these sites, promoting nucleophilic attack by substrate molecules.

The stability of photoexcited states represents a critical factor in determining photocatalytic efficiency [25]. Framework incorporation significantly enhances the stability of charge-separated states through delocalization effects and reduced recombination rates [26]. The resulting extended lifetimes provide more opportunities for productive chemical reactions, leading to improved overall catalytic performance.

Environmental factors such as temperature and solvent polarity significantly influence the electronic structure and photocatalytic behavior [26]. Higher temperatures generally enhance the population of thermally accessible excited states, improving the efficiency of photocatalytic processes [25]. Polar solvents stabilize charge-separated states through electrostatic interactions, further enhancing catalytic performance in appropriate systems.

Electronic PropertyFree CompoundMetal CoordinatedIn COF FrameworkOptimal Conditions
HOMO Energy (eV)-6.2-6.8-6.5-6.9
LUMO Energy (eV)-2.1-2.7-2.4-2.8
Band Gap (eV)4.14.14.14.1
Absorption Maximum (nm)320380360400
Photocatalytic Efficiency (%)15457585

Supramolecular Assembly Mechanisms in Porous Material Synthesis

The supramolecular assembly mechanisms involving [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde in porous material synthesis represent sophisticated processes that combine molecular recognition, dynamic covalent chemistry, and crystallization phenomena [30] [31] [32]. The tetrafunctional nature of this compound enables the formation of diverse porous architectures through controlled assembly with complementary building blocks.

The formation of two-dimensional hexagonal covalent organic frameworks represents one of the most extensively studied assembly mechanisms [33] [34] [32]. The process involves condensation reactions between the four aldehyde groups and ditopic amine linkers, typically proceeding through imine bond formation [9] [7]. The hexagonal topology arises from the tetrahedral arrangement of reactive sites around the biphenyl core, with typical pore sizes ranging from 12 to 18 angstroms [32]. Surface areas of 1200-1800 square meters per gram reflect the high porosity achievable through this assembly strategy [35].

Imine condensation represents the dominant formation mechanism in most porous material syntheses involving this tetracarbaldehyde [8]. The reaction proceeds through a multi-step pathway involving nucleophilic addition of primary amines to the carbonyl carbon, followed by elimination of water to form the imine linkage [7] [8]. The reversible nature of imine formation enables error correction and self-healing during the assembly process, leading to highly crystalline products with excellent structural regularity [3] [32].

Three-dimensional diamond-topology frameworks can be accessed through the use of tetrahedral amine building blocks that complement the geometry of the tetracarbaldehyde [32]. These structures exhibit smaller pore sizes of 8-15 angstroms but maintain significant surface areas of 800-1400 square meters per gram [35]. The formation mechanism involves multiple imine condensations occurring in a concerted fashion, with synthesis times typically requiring 48-96 hours to achieve optimal crystallinity [36].

Layered structures represent another important class of porous materials accessible through controlled assembly mechanisms [31] [37]. These architectures rely on π-π stacking interactions between biphenyl units to organize the individual molecular layers [38]. The resulting materials exhibit larger pore sizes of 15-25 angstroms and can achieve surface areas exceeding 2100 square meters per gram under optimal conditions [39]. The relatively rapid synthesis times of 12-48 hours reflect the efficiency of non-covalent assembly processes.

The role of kinetic versus thermodynamic control in assembly mechanisms has been systematically investigated [9] [3]. Under kinetic control conditions, rapid reaction rates favor the formation of metastable structures with lower crystallinity indices of 0.50-0.70 [32]. Thermodynamic control, achieved through elevated temperatures and extended reaction times, promotes the formation of more stable structures with crystallinity indices exceeding 0.90 [36].

Mechanistic studies using in-situ monitoring techniques reveal the temporal evolution of porous structure formation [40]. X-ray diffraction measurements during synthesis demonstrate that crystalline order develops progressively, with initial formation of local structural motifs followed by long-range organization [32]. The kinetics of this process depend strongly on reaction conditions, including temperature, concentration, and solvent choice [3].

Solvent effects play crucial roles in determining the final porous structure and properties [3] [32]. Polar solvents promote rapid imine formation but can compete with framework assembly through coordination to reactive sites [9]. Non-polar solvents generally favor framework formation but may lead to slower reaction kinetics due to reduced substrate solubility [35]. Mixed solvent systems often provide optimal balance between reaction rate and structural quality.

The influence of template molecules on assembly mechanisms represents an advanced approach for controlling pore size and functionality [39]. Guest molecules can direct the assembly process through specific interactions with the growing framework, leading to materials with tailored pore dimensions [30]. The removal of template molecules after synthesis creates accessible porosity while maintaining structural integrity.

Post-synthetic modification strategies enable fine-tuning of porous material properties after initial assembly [28]. The residual reactivity of imine linkages allows for controlled reactions with nucleophiles, enabling the introduction of functional groups into the pore walls [32]. These modifications can significantly alter the adsorption properties and catalytic behavior of the resulting materials.

Quality control in porous material synthesis requires careful monitoring of multiple assembly parameters [40] [32]. Crystallinity indices provide quantitative measures of structural order, while surface area measurements reflect the accessibility of the porous network [35]. Gas adsorption isotherms enable detailed characterization of pore size distributions and connectivity within the assembled structures [39].

The scalability of assembly processes represents an important consideration for practical applications [35] [32]. Laboratory-scale syntheses typically produce gram quantities of material, but industrial applications require kilogram or larger scales [36]. The development of continuous flow and mechanochemical synthesis methods shows promise for achieving large-scale production while maintaining material quality [35].

Framework TypePore Size (Å)Surface Area (m²/g)Formation MechanismSynthesis Time (hours)Crystallinity Index
2D Hexagonal COF12-181200-1800Imine Condensation24-720.85-0.95
3D Diamond COF8-15800-1400Triazine Formation48-960.70-0.85
Layered Structure15-251500-2100π-π Stacking12-480.60-0.80
Interpenetrated Network6-12600-1200Multiple Linkages72-1200.50-0.70

XLogP3

1.4

Dates

Last modified: 08-19-2023

Explore Compound Types